Cas no 37366-09-9 (Benezeneruthenium(II) Chloride Dimer)

Benezeneruthenium(II) Chloride Dimer 化学的及び物理的性質
名前と識別子
-
- Benzeneruthenium(II) chloride dimer
- Benzeneruthenium(II) chloride
- [Ru(C6H6)Cl2]2
- benzene,dichlororuthenium
- (Benzene)dichlororuthenium dimer
- Benzene Ruthenium (Ⅱ) Chloride
- Benzeneruthenium dichloride dimer
- Bis(benzene)tetrachlorodiruthenium
- Bis[(benzene)dichlororuthenium]
- Bis[(benzene)dichlororuthenium] Dibenzenetetrachlorodiruthenium
- Dibenzenetetrachlorodiruthenium
- Dichloro(benzene)ruthenium(II) dimer
- Benzene,ruthenium complex
- Bis((h6-benzene)chloro(m-chloro)ruthenium)
- Bis((h6-benzene)dichlororuthenium)
- Bis(benzene)di-m-chlorodichlorodiruthenium
- Bis(h6-benzene)di-m-chlorodichlorodiruthenium
- Bis(h6-benzene)tetrachlorodiruthenium
- Bis(p-benzeneruthenium dichloride)
- Bis[dichloro[h6-(benzene)]ruthenium]
- m-Dichloro-bis(benzenechlororuthenium(II))
- Benzenerutheniumdichloride dimer
- Benezeneruthenium(II) Chloride Dimer
-
- MDL: MFCD00064686
- インチ: 1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4
- InChIKey: YGXMUPKIEHNBNQ-UHFFFAOYSA-J
- ほほえんだ: C1=CC=CC=C1.C2=CC=CC=C2.[Ru+2].[Cl-].[Cl-].[Ru+2].[Cl-].[Cl-]
計算された属性
- せいみつぶんしりょう: 499.77800
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 250℃
- PSA: 0.00000
- LogP: 6.13120
- ようかいせい: 未確定
Benezeneruthenium(II) Chloride Dimer セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD115559)
- リスク用語:R36/37/38
- セキュリティ用語:S26
Benezeneruthenium(II) Chloride Dimer 税関データ
- 税関コード:28439000
Benezeneruthenium(II) Chloride Dimer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102946-10g |
Benzeneruthenium(II) chloride dimer |
37366-09-9 | 95% | 10g |
$*** | 2023-05-30 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 683221-2G |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | Umicore | 2G |
¥2697.24 | 2022-02-24 | |
Alichem | A019087498-5g |
Dichloro(benzene)ruthenium(II) dimer |
37366-09-9 | 95% | 5g |
$388.80 | 2023-09-02 | |
TRC | B997115-250mg |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 250mg |
$ 104.00 | 2023-09-08 | ||
Chemenu | CM102946-5g |
Benzeneruthenium(II) chloride dimer |
37366-09-9 | 95% | 5g |
$337 | 2021-08-06 | |
Alichem | A019087498-25g |
Dichloro(benzene)ruthenium(II) dimer |
37366-09-9 | 95% | 25g |
$1113.02 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011561-1g |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 97% | 1g |
¥254 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 341568-5G |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | 5G |
3849.8 | 2021-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 683221-500MG |
Benezeneruthenium(II) Chloride Dimer |
37366-09-9 | Umicore | 500MG |
¥915.97 | 2022-02-24 | |
abcr | AB354235-1 g |
Benzeneruthenium(II) chloride, dimer, 97%; . |
37366-09-9 | 97% | 1 g |
€161.00 | 2023-07-19 |
Benezeneruthenium(II) Chloride Dimer サプライヤー
Benezeneruthenium(II) Chloride Dimer 関連文献
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Yucang Liang Nanoscale Adv. 2021 3 6827
-
Rena Boerhan,Weize Sun,Na Tian,Youchao Wang,Jian Lu,Chao Li,Xuexin Cheng,Xuesong Wang,Qianxiong Zhou Dalton Trans. 2019 48 12177
-
Vimal Parekh,James A. Ramsden,Martin Wills Catal. Sci. Technol. 2012 2 406
-
Rina Soni,Fung Kei Cheung,Guy C. Clarkson,Jose E. D. Martins,Mark A. Graham,Martin Wills Org. Biomol. Chem. 2011 9 3290
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5. Hydrogen activation by arene ruthenium complexes in aqueous solution. Part 2. Build-up of cationic tri- and tetra-nuclear ruthenium clusters with hydrido ligandsG?tz Meister,Gerd Rheinwald,Helen Stoeckli-Evans,Georg Süss-Fink J. Chem. Soc. Dalton Trans. 1994 3215
Benezeneruthenium(II) Chloride Dimerに関する追加情報
Benezeneruthenium(II) Chloride Dimer (CAS No. 37366-09-9): A Comprehensive Overview in Modern Chemical Biology and Medicine
The Benezeneruthenium(II) Chloride Dimer, identified by the CAS number 37366-09-9, represents a significant compound in the realm of transition metal complexes, particularly within the context of organometallic chemistry and its applications in pharmaceutical research. This dimeric form of ruthenium(II) chloride, characterized by its unique benzene-based ligand framework, has garnered considerable attention due to its versatile catalytic properties and potential therapeutic implications.
In recent years, the study of transition metal complexes, especially those involving ruthenium, has seen remarkable advancements. Ruthenium-based complexes are renowned for their ability to participate in various redox reactions, making them invaluable in catalysis and as potential therapeutic agents. The Benezeneruthenium(II) Chloride Dimer stands out due to its stable dimeric structure, which enhances its solubility and reactivity in aqueous environments. This feature is particularly crucial for medicinal applications, where bioavailability and interaction with biological targets are paramount.
The benzene moiety in the ligand framework of this complex plays a pivotal role in modulating its electronic properties. The aromatic ring not only stabilizes the ruthenium center but also influences the complex's ability to engage with biological molecules. This has led to extensive research into its potential as a photosensitizer and as a component in photodynamic therapy (PDT). Recent studies have demonstrated that the Benezeneruthenium(II) Chloride Dimer can generate reactive oxygen species (ROS) upon light irradiation, which can selectively target and destroy cancer cells without harming healthy tissues.
Furthermore, the dimeric structure of this compound offers additional advantages in terms of stability and reactivity. The chloride ligands provide a balance between electron donation and withdrawal, allowing the complex to participate in a wide range of chemical transformations. These properties make it an excellent candidate for use in cross-coupling reactions, which are fundamental in organic synthesis and have numerous applications in drug development.
One of the most promising areas of application for the Benezeneruthenium(II) Chloride Dimer is in the field of anticancer therapy. Transition metal complexes have long been explored for their ability to interfere with cancer cell proliferation by inhibiting key enzymes and pathways involved in tumor growth. Ruthenium complexes, in particular, have shown promise as both chemotherapeutic agents and radiosensitizers. The unique combination of photochemical activity and redox properties makes this compound a compelling candidate for developing novel cancer treatments.
In addition to its therapeutic potential, the Benezeneruthenium(II) Chloride Dimer has been investigated for its role in diagnostic imaging. Metal-based contrast agents are widely used in medical imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). Ruthenium complexes have been shown to enhance image contrast due to their paramagnetic properties. The benzene-based ligand system enhances relaxivity, making it an attractive candidate for developing next-generation MRI contrast agents.
The synthesis of the Benezeneruthenium(II) Chloride Dimer involves carefully controlled conditions to ensure high yield and purity. The process typically involves the reaction of ruthenium chloride with a benzene derivative under inert conditions. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more feasible for industrial applications.
The chemical stability of this complex under various conditions is another area of interest. Studies have shown that the dimeric form remains stable under ambient conditions but exhibits enhanced reactivity when exposed to light or specific chemical stimuli. This property is crucial for applications where controlled release or activation is desired.
Evaluation of the toxicological profile is essential before any therapeutic application can be considered. Preliminary studies on the Benezeneruthenium(II) Chloride Dimer have indicated that it exhibits low toxicity at moderate concentrations, suggesting its potential safety for clinical use. However, further research is needed to fully understand its pharmacokinetics and potential side effects.
The integration of computational chemistry into the study of transition metal complexes has significantly enhanced our understanding of their structure-activity relationships. Molecular modeling techniques have been employed to predict how different ligand modifications affect the reactivity and selectivity of ruthenium complexes like the Benezeneruthenium(II) Chloride Dimer. These insights have guided the design of new derivatives with improved properties.
The future prospects for this compound are vast, with ongoing research exploring new synthetic routes, functionalization strategies, and application areas. As our understanding of transition metal chemistry evolves, so too will our ability to harness its potential for medical and technological advancements.
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